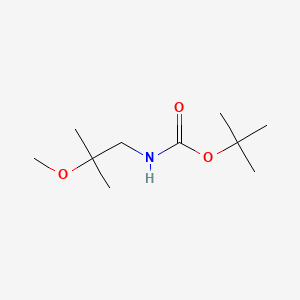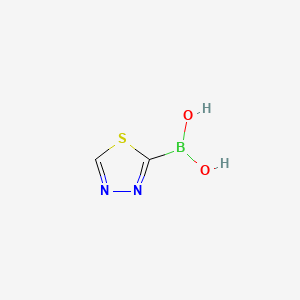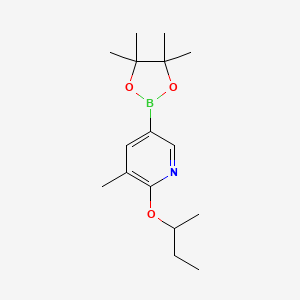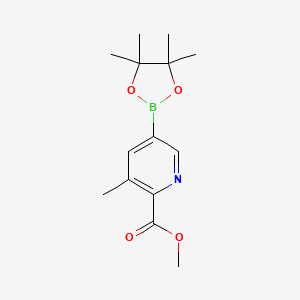
3-(M-tolyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(M-tolyl)pyridin-4-amine is a chemical compound with the molecular formula C12H12N2 . It is used in laboratory chemicals and for the manufacture of chemical compounds . This compound has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .
Synthesis Analysis
The synthesis of 3-(M-tolyl)pyridin-4-amine and its derivatives involves the use of classical molecular simulation methods . The molecules are intercalated, or inserted, between SO3H groups of the host layers . The positions and orientations of the intercalated molecules are determined by molecular simulation methods .Molecular Structure Analysis
The molecular structure of 3-(M-tolyl)pyridin-4-amine and its derivatives is determined by their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results reveal a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis
The chemical reactions involving 3-(M-tolyl)pyridin-4-amine are complex and involve multiple steps . The intercalated molecules are placed between SO3H groups of the host layers . Their mutual positions and orientations are solved by molecular simulation methods and compared with the presented experimental results .Safety And Hazards
While specific safety and hazard information for 3-(M-tolyl)pyridin-4-amine is not available, general precautions should be taken when handling this compound. This includes avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .
Propriétés
IUPAC Name |
3-(3-methylphenyl)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)11-8-14-6-5-12(11)13/h2-8H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCGJRHFYFTPKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734704 |
Source


|
| Record name | 3-(3-Methylphenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(M-tolyl)pyridin-4-amine | |
CAS RN |
1339667-18-3 |
Source


|
| Record name | 3-(3-Methylphenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)



![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)

